rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride

Medicinal Chemistry Physicochemical Properties ADME

Need a rigid, stereochemically defined amine for lead optimization? Flexible acyclic amines often fail to deliver selectivity. This racemic octahydropentalene scaffold offers: • Exact (1R,3aS,6aS) relative configuration - distinct from other CAS 33626-15-2 diastereomers • Hydrochloride salt for thermal stability & handling • ≥98% purity with CoA - ideal for chiral method development prior to asymmetric synthesis Direct replacement for flexible amines to reduce entropy and tune basicity (predicted pKa ~11).

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 1993218-00-0
Cat. No. B11761984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride
CAS1993218-00-0
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CC2CCC(C2C1)N.Cl
InChIInChI=1S/C8H15N.ClH/c9-8-5-4-6-2-1-3-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8+;/m1./s1
InChIKeyHQLGCXGGBXBQBG-LRACWOHVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,3aS,6aS)-Octahydropentalen-1-amine Hydrochloride: Stereochemical Profile


rac-(1R,3aS,6aS)-Octahydropentalen-1-amine hydrochloride (CAS 1993218-00-0), also cataloged as rac-(1S,3aR,6aR)-octahydro-1-pentalenamine hydrochloride, is a racemic mixture of a saturated bicyclic primary amine bearing three stereogenic centers. It belongs to the octahydropentalene (bicyclo[3.3.0]octane) class and is supplied as the hydrochloride salt with molecular formula C₈H₁₆ClN (MW 161.67 g/mol) . The compound is primarily utilized as a high-purity, stereochemically defined building block in medicinal chemistry and drug discovery programs, particularly as a constrained amine scaffold for library synthesis and as a synthetic intermediate for chemokine receptor antagonists .

Racemic bicyclic amine building block
Defined (1R,3aS,6aS)/(1S,3aR,6aR) stereochemistry
Patent-reported CCR2 antagonist intermediate

Why Stereochemistry Prevents Generic Substitution


Generic substitution among octahydropentalen-1-amine derivatives is precluded by the presence of three stereogenic centers, which give rise to distinct diastereomers each possessing unique three-dimensional spatial arrangements of the amine pharmacophore. The target compound is the racemic mixture of (1R,3aS,6aS)- and (1S,3aR,6aR)-configured isomers, which positions the amine substituent in a defined exo/endo relationship relative to the ring-fusion geometry that differs from other racemates such as rac-(1S,3aS,6aS)-octahydro-1-pentalenamine hydrochloride (CAS 33626-15-2). Even when the same bicyclo[3.3.0]octane core is maintained, alterations in stereochemistry directly impact key molecular descriptors such as measured LogP and pKa, which in turn modulate permeability, solubility, and target-binding conformation in biological systems . These stereochemistry-driven property variations cannot be compensated for by simply adjusting the concentration or salt form of a mismatched isomer, making exact stereochemical specification essential for reproducible structure-activity relationship (SAR) studies and scale-up campaigns .

Stereochemistry alters LogP and pKa, impacting permeability and target binding
Not interchangeable with other diastereomeric racemates (e.g., CAS 33626-15-2)
Exact stereochemical specification is essential for reproducible SAR and scale-up

Quantitative Differentiation Against Closest Analogs


Diastereomer-Dependent Lipophilicity Comparison

The stereochemical configuration at the ring-fusion positions (3a and 6a) in octahydropentalen-1-amine scaffolds significantly alters experimental lipophilicity. For the closely related racemic diastereomer rac-(1S,3aS,6aS)-octahydro-1-pentalenamine hydrochloride (CAS 33626-15-2), the measured LogP is 1.68, whereas the target compound rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride (CAS 1993218-00-0) possesses the opposite relative configuration at the 3a and 6a bridgehead positions, resulting in a different spatial vector for the amine and thus a distinct LogP value. Although a directly measured LogP for the target compound has not been publicly disclosed, the structural difference predicts a LogP shift of at least 0.3–0.5 units based on the known impact of exo/endo isomerism on bicyclo[3.3.0]octane solvation free energies .

Lipophilicity shift
Data to verify
Estimated LogP difference ≥0.3–0.5 vs rac-(1S,3aS,6aS) isomer
Stereochemistry may impact permeability and absorption
No experimental LogP for target compound; class-level estimate
Medicinal Chemistry Physicochemical Properties ADME

Predicted Basicity Relative to Cyclic Amine Scaffolds

The predicted pKa of the conjugate acid of the free base octahydropentalen-1-amine (general stereochemistry unspecified) is 11.07 ± 0.20, as calculated by ACD/Labs algorithms and listed on authoritative chemical databases . This value places the amine approximately 0.5–1.0 log units more basic than typical cyclohexylamine (pKa ~10.6) and significantly more basic than the structurally related 3-azabicyclo[3.3.0]octane (pKa ~9.5). For the specific rac-(1R,3aS,6aS) stereoisomer, the bridgehead hydrogen orientation likely modulates nitrogen solvation and slightly perturbs the pKa relative to the diastereomeric mixture, although experimental verification is not yet available. The elevated basicity implies that the hydrochloride salt will remain predominantly protonated across a wide physiological pH range, which can be advantageous for maintaining aqueous solubility but may limit passive membrane permeability relative to less basic amine isosteres .

Amine basicity
Class-level inference
Predicted pKa 11.07 ± 0.20 (free base) vs cyclohexylamine ~10.6, 3-azabicyclo ~9.5
May influence ionization state, solubility, and permeability
Experimental pKa not reported; stereochemistry may modulate value
Drug Design pKa Salt Selection

Cost-Efficiency as a Racemic Intermediate

The octahydropentalene scaffold, specifically the 1-amino substituted variant, is claimed as a key intermediate in patent literature for the preparation of potent CC chemokine receptor type 2 (CCR2) antagonists . In US20110178096A1, the racemic octahydropentalen-1-amine core is elaborated to generate libraries of compounds with IC₅₀ values in the nanomolar range for CCR2 binding. The use of the racemic hydrochloride salt rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride in the early synthetic steps allows for cost-effective parallel library production where subsequent chiral separation or asymmetric induction can be deferred to later stages. While the corresponding enantiopure (1R,3aR,6aR)-octahydropentalen-1-amine hydrochloride (CAS 2305078-80-0) is also commercially available, its price premium (typically 3–5× higher per gram) makes the racemic form the more economical choice for initial SAR exploration and reaction optimization in an industrial discovery setting .

Procurement cost
Method context
Racemate approx. 2–5× lower cost/g vs enantiopure building block
Economical for early-stage SAR without committing to chiral synthesis
Based on commercial pricing; cost may vary by supplier
Chemical Biology Patent Chemistry CCR2 Antagonist

Procurement-Driven Application Scenarios


CCR2 Antagonist Hit Expansion and SAR

When a screening hit contains the octahydropentalene core but the active enantiomer is unknown, sourcing the racemic hydrochloride salt (CAS 1993218-00-0) enables parallel amide library synthesis at significantly lower cost than the enantiopure building block, deferring chiral resolution to the lead optimization phase. This strategy is directly supported by US20110178096A1, which demonstrates that libraries of octahydropentalene-based amides potently inhibit CCR2 .

Constrained Amine Lead Optimization

For projects seeking to replace a flexible acyclic amine or a simple cyclohexylamine with a constrained bicyclic scaffold to improve target selectivity or reduce rotational entropy, rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride offers a validated starting point. The predicted elevated pKa (~11) relative to 3-azabicyclo[3.3.0]octanes (~9.5) provides a distinguishable basicity window that can be exploited to fine-tune lysosomal accumulation and solubility in lead series .

Synthetic Methodology Development

Due to its thermal stability as the hydrochloride salt and the steric environment created by the (1R,3aS,6aS) relative configuration, this building block serves as a challenging yet informative substrate for developing novel N-functionalization methods (e.g., photoredox-mediated alkylation, Buchwald-Hartwig amination). Its use in method development generates results that are directly transferable to more valuable enantiopure analogs once their optimal application is identified .

Chiral Purity Reference Standard

The racemic mixture provides an ideal reference standard for developing and validating chiral HPLC or SFC methods intended to separate the (1R,3aS,6aS) and (1S,3aR,6aR) enantiomers. The availability of the defined racemate with certificate of analysis (≥98% purity, MolCore ) ensures accurate calibration of enantiomeric excess measurements required later when the active single enantiomer is synthesized asymmetrically.

Application
Selection Property
Validation Focus
CCR2 antagonist library synthesis
Racemic scaffold for cost-efficient parallel chemistry
CCR2 binding assay endpoints
Constrained amine lead optimization
Predicted elevated basicity vs typical cyclic amines
Solubility and permeability profiles vs acyclic amines
Synthetic method development
Thermally stable HCl salt with steric environment
Reaction scope and transferability to enantiopure analogs
Chiral method validation
Racemic standard for enantiomer separation calibration
Chiral HPLC/SFC development and ee measurement
Quote Request

Request a Quote for rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.